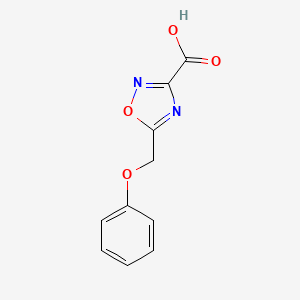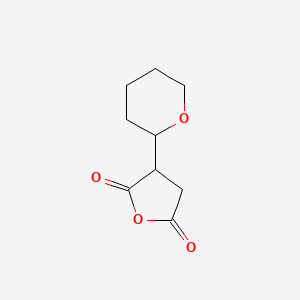
2-Methylmorpholine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylmorpholine hydrobromide is a chemical compound with the molecular formula C5H12BrNO. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
2-Methylmorpholine hydrobromide can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylmorpholine with hydrobromic acid. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is isolated by evaporation and recrystallization .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
2-Methylmorpholine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methylmorpholine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of morpholine derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methylmorpholine hydrobromide involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or base, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
2-Methylmorpholine hydrobromide can be compared with other similar compounds, such as:
Morpholine: A parent compound with similar chemical properties but lacks the methyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-Methylmorpholine: A derivative with a methyl group attached to the fourth carbon atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C5H12BrNO |
|---|---|
Poids moléculaire |
182.06 g/mol |
Nom IUPAC |
2-methylmorpholine;hydrobromide |
InChI |
InChI=1S/C5H11NO.BrH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H |
Clé InChI |
BTLZZWMCXGGOEN-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCO1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)
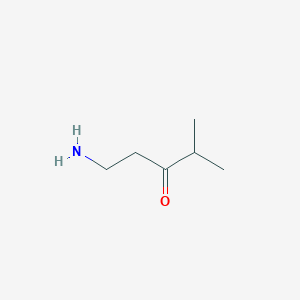
![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)
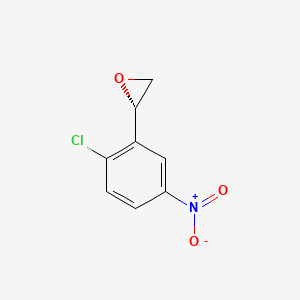
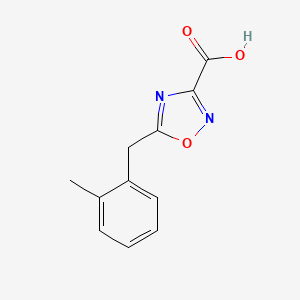

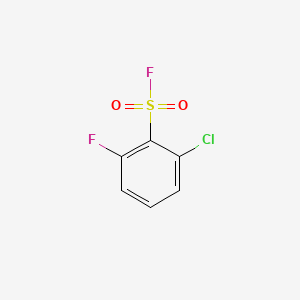

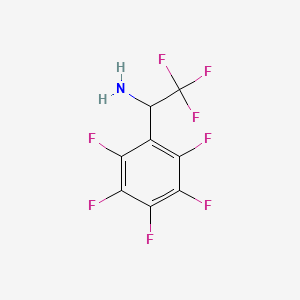

![4-[3-(Aminomethyl)phenyl]benzaldehyde](/img/structure/B15311094.png)

